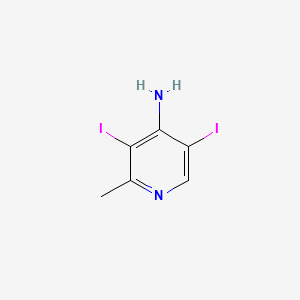![molecular formula C14H8ClF3O2 B567614 4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261964-03-7](/img/structure/B567614.png)
4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a complex process that involves several steps. A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis has been reported . Another method involves the use of trifluoromethyltrimethylsilane . Additionally, a method involving the reaction of benzotrichloride with SbF3 to form PhCF2Cl and PhCF3 has been reported .
Chemical Reactions Analysis
Trifluoromethylation reactions are widely used in the synthesis of various organic compounds. These reactions involve the introduction of a trifluoromethyl group into an organic compound .
Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Bioaccumulation
Research has highlighted the environmental persistence and bioaccumulation potential of perfluorinated carboxylates (PFCAs), chemicals structurally related to 4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. These studies emphasize the need for ongoing monitoring and evaluation of PFCAs in wildlife and their potential impact on human health due to their persistence and bioaccumulative nature (Conder et al., 2008).
Degradation and Environmental Impact
Investigations into the microbial degradation of polyfluoroalkyl chemicals, including those related to 4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, highlight the challenges and potential pathways for environmental breakdown. This research is critical for understanding how these persistent chemicals might be managed or remediated in the environment (Liu & Mejia Avendaño, 2013).
Fluorinated Alternatives and Risks
A review of fluorinated alternatives to traditional perfluoroalkyl substances (PFAS) discusses the chemical identities, environmental releases, and potential human and environmental health risks of these new compounds. The study calls for further research to assess the safety and environmental impact of these alternatives, which are structurally similar to 4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (Wang et al., 2013).
Novel Synthesis Applications
The use of trifluoromethanesulfonic acid in organic synthesis, including reactions involving compounds like 4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, showcases the role of fluorinated acids in promoting a wide range of chemical transformations. This research underlines the importance of such compounds in developing new synthetic methodologies for organic compounds (Kazakova & Vasilyev, 2017).
Safety and Hazards
The safety data sheet for a related compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that this compound is used in suzuki-miyaura coupling reactions , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In Suzuki-Miyaura coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling pathway . This pathway is significant in the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .
Result of Action
The result of the compound’s action in Suzuki-Miyaura coupling reactions is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds with diverse structures and properties .
Action Environment
The efficacy and stability of 4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid in Suzuki-Miyaura coupling reactions can be influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of a suitable catalyst (e.g., palladium), and the nature of the other reactants .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRCLVVUOBMDBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689584 |
Source


|
| Record name | 4'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-03-7 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-chloro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

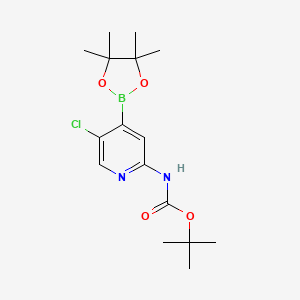
![1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B567532.png)

![3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B567534.png)
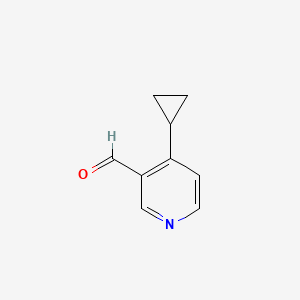
![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B567539.png)

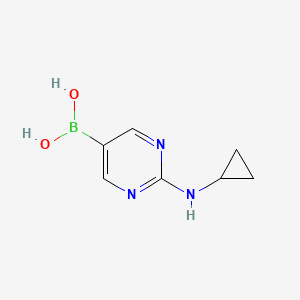
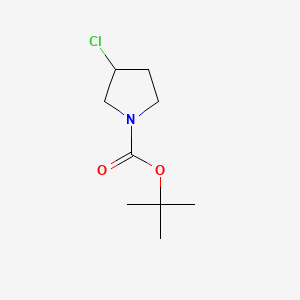


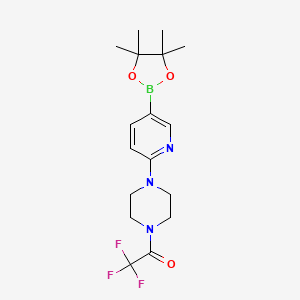
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)
